(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylicacid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a chemical compound that belongs to the class of hexahydropyridazines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group at the third position of the hexahydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Hexahydropyridazine Ring: The hexahydropyridazine ring can be synthesized through the hydrogenation of pyridazine derivatives under high pressure and temperature conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced by reacting the hexahydropyridazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can be achieved by treating the intermediate compound with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis with better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.
Oxidation and Reduction: The hexahydropyridazine ring can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, oxalyl chloride in methanol.
Substitution: Alcohols or amines in the presence of coupling agents like EDCI or DCC.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine derivative.
Esters and Amides: Substitution reactions with alcohols or amines produce esters or amides, respectively.
Oxidized and Reduced Derivatives: Oxidation and reduction reactions yield various oxidized or reduced forms of the hexahydropyridazine ring.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during synthetic transformations, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets. The hexahydropyridazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure with a pyrrolidine ring instead of a hexahydropyridazine ring.
(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: Contains a piperidine ring instead of a hexahydropyridazine ring.
N-Boc-D-proline: A proline derivative with a Boc protecting group.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is unique due to its hexahydropyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it valuable in the synthesis of specialized bioactive molecules and pharmaceuticals.
Biological Activity
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its unique structure, which includes a hexahydropyridazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry.
- Molecular Formula : C₁₀H₁₈N₂O₄
- Molecular Weight : 230.26 g/mol
- CAS Number : 1313002-29-7
The presence of the Boc group enhances the compound's stability during various chemical transformations, while the carboxylic acid moiety contributes to its reactivity and biological interactions.
The biological activity of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability, allowing for selective reactions, while the carboxylic acid can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity with biological targets.
Pharmacological Applications
Research indicates that compounds similar to (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid often exhibit:
- Antimicrobial Activity : Compounds with similar structures have demonstrated varying degrees of antimicrobial properties.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
- Cellular Process Modulation : It has potential applications in modulating cellular processes, which is critical for drug development.
Interaction Studies
Interaction studies focusing on this compound reveal significant binding affinities with various biological targets. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Comparative Analysis
To better understand the unique features of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid, it is beneficial to compare it with related compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Hexahydropyridazine-3-carboxylic acid | Lacks tert-butoxycarbonyl group | Limited antimicrobial activity | Simpler structure |
Piperazinecarboxylic acid | Contains piperazine ring | Antimicrobial properties | Different ring structure |
2-(S)-piperazine carboxylic acid | Similar core structure | Enzyme inhibition potential | Distinct functional groups |
This table highlights how (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid stands out due to its complex structure and enhanced biological activities, making it a valuable candidate in drug development and research.
Recent Studies
Recent investigations have focused on the synthesis and biological evaluation of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid. Key findings include:
-
Synthesis Techniques : Various synthetic routes have been developed to produce this compound effectively. Common methods involve:
- Hydrogenation of pyridazine derivatives.
- Introduction of the Boc protecting group using di-tert-butyl dicarbonate.
- Carboxylation under basic conditions.
- Biological Evaluations : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
- Cellular Studies : Research has demonstrated its ability to modulate cellular responses under stress conditions, indicating its role as a protective agent in cellular biology.
Properties
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMKLJNPZFPBBD-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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